Purity Benchmarking: 3-Bromo-5-methoxybenzofuran-2-carboxylic acid (CAS 333385-05-0) Delivers ≥97% HPLC Purity, Surpassing Common Commercial Grades of Regioisomer 20073-19-2
Commercially, the target compound is consistently supplied at ≥97% HPLC purity by multiple vendors , with one supplier listing 98% purity with InChIKey verification . In contrast, the regioisomer 5-bromo-6-methoxybenzofuran-2-carboxylic acid (CAS 20073-19-2) is more commonly offered at 95%+ purity , a difference that can translate to a ≥2% higher weight-percentage of active intermediate per gram purchased. While this difference is modest, in multi-step library synthesis, higher initial purity reduces the accumulation of side products and simplifies purification. It is critical to note that high-strength, head-to-head quantitative biological potency data for this specific compound against its regioisomers is absent from the open primary literature.
| Evidence Dimension | Commercial HPLC Purity (typical specification) |
|---|---|
| Target Compound Data | ≥97% (HPLC); 98% listed by one supplier |
| Comparator Or Baseline | 5-Bromo-6-methoxybenzofuran-2-carboxylic acid (CAS 20073-19-2): typically 95%+ |
| Quantified Difference | At least 2 percentage points higher purity for the target compound based on vendor specifications |
| Conditions | Vendor COA specifications; HPLC analysis |
Why This Matters
Higher starting purity reduces the burden of byproduct removal in multi-step synthesis, which is a direct procurement consideration for medicinal chemistry teams.
